Superior Yield in Selective Nucleophilic Displacement vs. 3-Substituted Analogs
Methyl 4-nitro-2-vinylbenzoate can undergo highly selective displacement of the para-nitro group with mercaptans to yield alkyl 4-alkylthio-2-vinylbenzoates, achieving an overall yield of up to 99.67% based on the starting nitrobenzoate [1]. In contrast, analogous reactions on 3-substituted benzoates typically suffer from low yields due to the lack of a strong electron-withdrawing group in the required position, making this a key differentiator for synthetic route planning [1].
| Evidence Dimension | Selective nitro displacement yield |
|---|---|
| Target Compound Data | Overall yield up to 99.67% for the corresponding benzoic acid |
| Comparator Or Baseline | 3-substituted benzoates (e.g., alkyl 3-nitrobenzoates) |
| Quantified Difference | Not quantified for direct comparison; class-level improvement from 'low yields' to near-quantitative. |
| Conditions | Reaction with mercaptan (R-SH), inorganic base (e.g., K2CO3), polar aprotic solvent, 0–160 °C [1] |
Why This Matters
This near-quantitative yield for a selective transformation is a critical factor for procurement when designing efficient, multi-step syntheses of pesticides and pharmaceuticals, minimizing purification costs and maximizing atom economy.
- [1] Justia Patents. (1987). Method for preparation of mercaptobenzoates (US Patent 4,692,545). Retrieved from https://patents.justia.com/patent/4692545 View Source
